N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with an oxolane ring and a carboxamide group
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-8-10(5-6-18-8)13(17)16(2)9-3-4-12(15)11(14)7-9/h3-4,7-8,10H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBLBRDIWGCYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)N(C)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2,2-dimethyloxirane.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with 2,2-dimethyloxirane in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Carboxamide Formation: The intermediate is then reacted with a carboxylic acid derivative, such as oxalyl chloride, in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxolane ring can be oxidized to form corresponding lactones or reduced to form alcohols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of lactones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding assays.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity through halogen bonding and hydrophobic interactions. The oxolane ring and carboxamide group contribute to the overall stability and specificity of the compound in binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-N-methylacetamide: Similar structure but lacks the oxolane ring.
N-(3-chloro-4-fluorophenyl)-N,2-dimethylpropionamide: Similar structure but with a propionamide group instead of an oxolane ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N,2-dimethyloxolane-3-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
